molecular formula C16H19NO4 B8155339 (E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate

(E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate

Cat. No.: B8155339
M. Wt: 289.33 g/mol
InChI Key: SUJWXLMUEHLBOP-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate typically involves the following steps:

    Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable acylating agent, such as an acid chloride or anhydride, under basic conditions.

    Coupling with a phenyl group: The morpholine-4-carbonyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Acrylation: The final step involves the esterification of the phenyl-morpholine intermediate with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological macromolecules. The phenyl group can engage in π-π interactions, while the acrylate ester can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid share structural similarities.

    Acrylate esters: Compounds such as methyl acrylate and butyl acrylate have similar ester functionalities.

Uniqueness

(E)-Ethyl 3-(3-(morpholine-4-carbonyl)phenyl)acrylate is unique due to the combination of the morpholine ring, phenyl group, and acrylate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (E)-3-[3-(morpholine-4-carbonyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-21-15(18)7-6-13-4-3-5-14(12-13)16(19)17-8-10-20-11-9-17/h3-7,12H,2,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWXLMUEHLBOP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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